9-PAHSA-d9
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Overview
Description
9-[(13,13,14,14,15,15,16,16,16-d9)palmitoyl]hydroxy-stearic acid, commonly known as 9-PAHSA-d9, is a deuterated form of palmitic acid-9-hydroxy-stearic acid. This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. It has gained significant attention due to its potential therapeutic benefits, particularly in the context of metabolic disorders such as type 2 diabetes and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-PAHSA-d9 involves the esterification of palmitic acid with hydroxy-stearic acid, where the nine protons of palmitoyl are replaced by deuterium. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
9-PAHSA-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
9-PAHSA-d9 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-PAHSA-d9 involves its interaction with specific molecular targets and pathways. It has been shown to signal through G protein-coupled receptors (GPR120) to enhance insulin-stimulated glucose uptake in adipocytes. Additionally, it modulates autophagic flux and reduces myocardial hypertrophy, contributing to its beneficial effects in metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
5-PAHSA: Another member of the FAHFA family with similar anti-inflammatory and anti-diabetic effects.
9-OAHPA: A related compound with insulin-sensitizing effects.
Uniqueness of 9-PAHSA-d9
This compound stands out due to its deuterated nature, which provides enhanced stability and allows for more precise tracing in metabolic studies. Its unique interaction with GPR120 and its ability to modulate autophagic flux further distinguish it from other similar compounds .
Properties
Molecular Formula |
C34H66O4 |
---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
9-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2 |
InChI Key |
MHQWHZLXDBVXML-NPNXCVMYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Origin of Product |
United States |
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